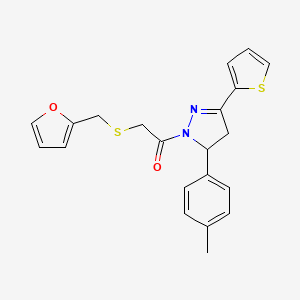

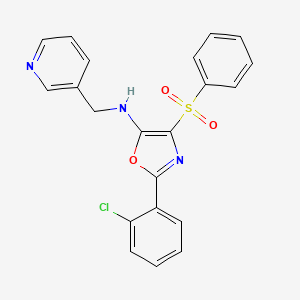

![molecular formula C13H16N2OS B2542798 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 326179-32-2](/img/structure/B2542798.png)

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole-based compounds are often used in various fields due to their diverse biological activities . For example, ThT-NE, a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe, is used for the visualization of viral RNA in living host cells .

Synthesis Analysis

Benzothiazole derivatives can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzothiazole-based compounds can be influenced by the steric effect of the ortho hydrogens on the phenyl ring at 4,8-positions of benzobisoxazole, resulting in out-of-plane twisting, and consequently a decrease of the intermolecular π–π interaction .Chemical Reactions Analysis

The chemical reactions of benzothiazole-based compounds can be quite diverse, depending on the specific compound and the conditions. For example, they can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

Benzothiazole-based compounds often exhibit high stability, high porosity, and high fluorescence performance. They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich molecules .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound as an electron-transport material in deep-red phosphorescent OLEDs. By incorporating it into the device architecture, they achieved impressive external quantum efficiencies of up to 19.3% . Its properties contribute to enhancing light emission and energy transfer within the OLED structure.

- In the search for novel anti-mycobacterial agents, scientists have investigated imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. The compound’s structural features make it a potential candidate for combating mycobacterial infections . Further studies are needed to explore its efficacy and mechanism of action.

Organic Light-Emitting Devices (OLEDs)

Anti-Mycobacterial Agents

Mecanismo De Acción

The mechanism of action of benzothiazole-based compounds can vary widely depending on their specific structure and application. For instance, ThT-NE, a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe, works by binding to viral RNA in living host cells, allowing for its visualization .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-8(2)12(16)14-13-15(4)10-6-5-9(3)7-11(10)17-13/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSUYSTZXGNEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)